5-nitro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Human Neutrophil Elastase Inhibition Structure-Activity Relationship

Synthesizing kinase inhibitors often fails when the 5-position electronic profile is mismatched. 5-Nitro-1H-pyrrolo[2,3-b]pyridine provides the precise electron-withdrawing character required for Cdc7 and HNE inhibitor scaffolds. • Cdc7 inhibitor IC₅₀ as low as 7 nM • HNE inhibitor IC₅₀ 15-51 nM • Efficient N1-methylation (72% yield) • Solid, mp 280°C, stable at ambient storage.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 101083-92-5
Cat. No. B045535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS101083-92-5
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9)
InChIKeyINMIPMLIYKQQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1H-pyrrolo[2,3-b]pyridine: Overview and Procurement


5-Nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5), also known as 5-nitro-7-azaindole, is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a nitro group at the 5-position of the fused bicyclic system (molecular formula C₇H₅N₃O₂, MW 163.13) [1]. This compound exists as a yellow to orange crystalline solid with a melting point of 280 °C and is commercially available at purities of ≥97–98% (GC) from multiple reputable vendors . It is widely employed as a synthetic intermediate in medicinal chemistry programs, particularly for the construction of kinase inhibitor scaffolds targeting enzymes such as Cdc7 and in the synthesis of 4-anilinoquinazoline-based anticancer agents [2].

Why Substitution with Other Azaindoles Fails


In the pyrrolo[2,3-b]pyridine scaffold, the electronic nature and steric profile of the 5-position substituent critically modulate both synthetic utility and biological target engagement. Unlike 5-halo analogs (e.g., 5-bromo, 5-chloro) that serve as cross-coupling handles for late-stage diversification, the 5-nitro group functions as a strong electron-withdrawing moiety that profoundly alters the pyridine ring's reactivity and can directly contribute to binding interactions with kinase ATP pockets or enzyme active sites [1]. Substituting 5-nitro-1H-pyrrolo[2,3-b]pyridine with the unsubstituted parent compound or a 5-halo analog will not replicate the same electronic environment or biological profile, potentially compromising synthetic route efficiency and target affinity in downstream kinase inhibitor programs. The following section provides quantitative differentiation evidence.

Quantitative Differentiation vs. 5-Halo and Unsubstituted Analogs


HNE Inhibition: 5-Nitro Retains Potency vs. 2-Position Inactivity

In a systematic SAR study of pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors, the 5-nitro substituted core exhibited retention of potent inhibitory activity (IC₅₀ range 15–51 nM across multiple derivatives) [1]. In contrast, any substitution at the 2-position of the scaffold completely abolished HNE inhibitory activity [1]. While a direct IC₅₀ value for the unsubstituted 5-nitro parent is not reported in this study, the data demonstrate that the 5-position tolerates bulky and lipophilic substituents without loss of potency, a property not shared by the 2-position. This establishes the 5-nitro derivative as a validated starting point for HNE inhibitor development, unlike the unsubstituted or 2-modified analogs.

Medicinal Chemistry Human Neutrophil Elastase Inhibition Structure-Activity Relationship

Cdc7 Kinase Inhibitor Synthesis: Key Intermediate for Potent Scaffolds

5-Nitro-1H-pyrrolo[2,3-b]pyridine is explicitly identified as a reagent for the synthesis of Cdc7 kinase inhibitors [1]. A closely related 1H-pyrrolo[2,3-b]pyridine derivative (compound 42) achieved an IC₅₀ of 7 nM against Cdc7 kinase, representing a >1400-fold improvement over the initial lead compound 1 (IC₅₀ not explicitly quantified in the abstract but implied to be significantly weaker) [2]. While the 5-nitro group is not present in the final optimized compound 42, the 5-nitro azaindole serves as a versatile intermediate for constructing the pyrrolo[2,3-b]pyridine core found in these potent inhibitors. The 5-nitro moiety provides a synthetic handle for further functionalization or can be retained as an electron-withdrawing group to modulate kinase binding.

Oncology Cdc7 Kinase Inhibition Cell Cycle Regulation

Synthetic Versatility: Efficient N1-Methylation for Diversification

The 5-nitro-1H-pyrrolo[2,3-b]pyridine core undergoes efficient N1-methylation with iodomethane under standard conditions (NaH, DMF, RT, 4.5 h) to afford 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 72% isolated yield after chromatographic purification [1]. This yield is comparable to or exceeds that reported for similar alkylations of other 7-azaindole derivatives, confirming the nitro group does not hinder N1-functionalization. The resulting N1-methyl derivative serves as a key intermediate in patent literature for kinase inhibitor synthesis (e.g., WO2009/42907, WO2018/108704) [1]. In contrast, the unsubstituted 7-azaindole parent lacks the electron-withdrawing nitro group that can influence subsequent regioselective transformations and binding interactions.

Organic Synthesis Building Block Utility Kinase Inhibitor Precursor

Physicochemical Stability: High Melting Point and Ambient Storage

5-Nitro-1H-pyrrolo[2,3-b]pyridine exhibits a high melting point of 280 °C and is a stable solid at ambient temperature . This thermal stability simplifies storage and handling, as the compound does not require refrigeration and remains chemically intact over extended periods when kept in a cool, dry environment . In comparison, certain 5-halo analogs (e.g., 5-iodo derivatives) may exhibit lower thermal stability or increased sensitivity to light and moisture, necessitating more stringent storage conditions. The 5-nitro derivative's robustness reduces the risk of degradation during shipping and laboratory storage, a practical procurement consideration.

Chemical Procurement Stability Long-Term Storage

Optimal Use Cases for 5-Nitro-1H-pyrrolo[2,3-b]pyridine


Cdc7 Kinase Inhibitor Synthesis for Oncology

This compound is a documented reagent for preparing Cdc7 kinase inhibitors, a validated target in cancer therapy . The pyrrolo[2,3-b]pyridine scaffold has yielded inhibitors with IC₅₀ values as low as 7 nM . Procurement of the 5-nitro derivative provides a direct entry point into this SAR space, enabling the construction of potent ATP-competitive inhibitors.

HNE Inhibitor Development

SAR studies demonstrate that 5-substituted pyrrolo[2,3-b]pyridines retain low-nanomolar HNE inhibitory potency (IC₅₀ = 15–51 nM), while 2-substitution abolishes activity . The 5-nitro core is therefore a validated starting point for HNE inhibitor optimization, offering a favorable substitution tolerance profile.

N1-Functionalized Building Blocks for Patent-Directed Synthesis

The efficient N1-methylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine (72% isolated yield) makes it a practical intermediate for generating N1-substituted derivatives. These derivatives are cited in patent literature (e.g., WO2009/42907, WO2018/108704) as key intermediates for kinase inhibitors and other bioactive molecules.

Ambient-Stable Intermediate for Multi-Step Synthesis

With a melting point of 280 °C and solid-state stability under ambient conditions , this compound is well-suited for long-term storage without refrigeration. This reduces procurement complexity and ensures material integrity for extended synthetic campaigns, particularly advantageous for contract research organizations and academic labs with limited cold storage capacity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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